molecular formula C19H29N3OS B2997530 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 866039-72-7

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2997530
CAS No.: 866039-72-7
M. Wt: 347.52
InChI Key: WKBYUOLKPJLYAD-UHFFFAOYSA-N
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Description

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H29N3OS and its molecular weight is 347.52. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-pentylcyclohexanecarbonyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-2-3-5-8-15-11-13-16(14-12-15)18(23)21-22-19(24)20-17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYUOLKPJLYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with it. For instance, the presence of a general acid group can increase the bond’s polarity and make the carbon more electrophilic.

Biological Activity

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyDescription
Molecular Formula C18H26N2OS
Molecular Weight 318.48 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hydrazinecarbothioamide moiety and subsequent carbonyl group attachment. The synthetic route may include:

  • Formation of Hydrazine Derivative : Reaction of hydrazine with appropriate carbonyl compounds.
  • Carbonyl Group Introduction : Utilizing acylation methods to introduce the carbonyl group from 4-pentylcyclohexanecarboxylic acid.
  • Purification : Crystallization or chromatography to obtain pure product.

Antimicrobial and Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance, derivatives with hydrazine functionalities have shown activity against various strains of bacteria and cancer cell lines.

  • Antimicrobial Activity : In vitro studies suggest that certain hydrazine derivatives inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to higher values depending on the structure .
  • Anticancer Activity : Compounds in this class have been tested against multiple cancer cell lines, revealing cytotoxic effects. For example, some derivatives demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : Inhibition studies showed moderate activity with IC50 values ranging from 27.04 µM to 106.75 µM, suggesting potential applications in treating neurodegenerative disorders .
  • Butyrylcholinesterase (BuChE) : Similar inhibition patterns were observed for BuChE, with varying degrees of potency across different analogues.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound likely binds to active sites on enzymes, altering their function and inhibiting their activity.
  • Cellular Signaling Pathways : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of similar hydrazine derivatives:

  • Study on Antimycobacterial Activity : A series of hydrazine derivatives were evaluated for their activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into structure-activity relationships .
  • Cytotoxicity in Cancer Cell Lines : Research involving NCI's 60 cancer cell line panel demonstrated that specific derivatives exhibited high cytotoxicity against leukemia cells, suggesting a targeted therapeutic approach for hematological malignancies .

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